molecular formula C12H17NO B136063 (R)-1-benzylpiperidin-3-ol CAS No. 91599-81-4

(R)-1-benzylpiperidin-3-ol

Cat. No.: B136063
CAS No.: 91599-81-4
M. Wt: 191.27 g/mol
InChI Key: UTTCOAGPVHRUFO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-Benzylpiperidin-3-ol is a chiral compound belonging to the class of piperidines It is characterized by a piperidine ring substituted with a benzyl group at the nitrogen atom and a hydroxyl group at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-benzylpiperidin-3-ol typically involves the reduction of the corresponding ketone, ®-1-benzylpiperidin-3-one. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the formation of the desired enantiomer. Another approach involves the use of sodium borohydride or lithium aluminum hydride as reducing agents under controlled conditions to achieve the reduction.

Industrial Production Methods: In an industrial setting, the production of ®-1-benzylpiperidin-3-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often employing continuous flow reactors and advanced chiral catalysts to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: ®-1-Benzylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, ®-1-benzylpiperidin-3-one.

    Reduction: The compound can be further reduced to form ®-1-benzylpiperidine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: ®-1-Benzylpiperidin-3-one.

    Reduction: ®-1-Benzylpiperidine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

®-1-Benzylpiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of pharmaceuticals and agrochemicals, where its chiral properties are particularly valuable.

Mechanism of Action

The mechanism of action of ®-1-benzylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and specificity. The compound may modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

  • (S)-1-Benzylpiperidin-3-ol
  • 1-Benzylpiperidine
  • 1-Benzylpiperidin-3-one

Comparison:

    (S)-1-Benzylpiperidin-3-ol: The enantiomer of ®-1-benzylpiperidin-3-ol, which may exhibit different biological activity and pharmacokinetics.

    1-Benzylpiperidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological properties.

    1-Benzylpiperidin-3-one: The oxidized form of ®-1-benzylpiperidin-3-ol, with distinct chemical and biological characteristics.

®-1-Benzylpiperidin-3-ol stands out due to its chiral nature and the presence of both a benzyl group and a hydroxyl group, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

(3R)-1-benzylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTCOAGPVHRUFO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351227
Record name (R)-1-benzylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91599-81-4
Record name (3R)-1-(Phenylmethyl)-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91599-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-benzylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 15.0 g of 3-hydroxypiperidine hydrochloride, 13.8 g of benzyl chloride, 22.1 g of triethylamine and 120 ml of toluene was stirred at reflux for 4 hours. The reaction mixture was filtered, and the filtrate was concentrated and distilled under reduced pressure to obtain 11.8 g of 1-benzyl-3-hydroxypiperidine (yield: 56.9%). b.p.: 125°-126° C./3.5 mmHg
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

943 mg of 3-hydroxypiperidine was dissolved in 15 mL of toluene, to which, under ice cooling, 1.13 mL of benzaldehyde, 2.97 g of sodium triacetoxyborohydride and 0.3 mL of acetic acid were sequentially added, and stirred at room temperature for 24 hours. To the reaction mixture, saturated sodium bicarbonate was added, extracted with ethyl acetate, the extract was washed with saturated saline, and dried on anhydrous sodium sulfate. The solvent was evaporated, and the residue was purified by silica gel chromatography (chloroform to chloroform:methanol-ammonia=60:1) to obtain 866.3 mg (49%) of 1-benzyl-3-hydroxypiperidine crude product as a colorless oil.
Quantity
943 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step Two
Quantity
2.97 g
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-benzylpiperidin-3-ol
Reactant of Route 2
(R)-1-benzylpiperidin-3-ol
Reactant of Route 3
Reactant of Route 3
(R)-1-benzylpiperidin-3-ol
Reactant of Route 4
(R)-1-benzylpiperidin-3-ol
Reactant of Route 5
Reactant of Route 5
(R)-1-benzylpiperidin-3-ol
Reactant of Route 6
(R)-1-benzylpiperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.